PhZnBr
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H5BrZn |
|---|---|
Molecular Weight |
222.4 g/mol |
IUPAC Name |
zinc;benzene;bromide |
InChI |
InChI=1S/C6H5.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |
InChI Key |
HMFWJMIDCMEJHO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[C-]C=C1.[Zn+2].[Br-] |
Origin of Product |
United States |
Mechanistic Investigations of Phenylzinc Bromide Reactivity
Fundamental Reaction Pathways Involving PhZnBr
Phenylzinc bromide engages in several fundamental reaction pathways when involved in transition metal-catalyzed reactions. These pathways form the basis of its utility in constructing complex organic molecules.
Oxidative Addition Processes in Transition Metal Catalysis
Oxidative addition is a fundamental step in many catalytic cycles involving transition metals, including cross-coupling reactions where this compound is a common coupling partner. This process involves the insertion of a metal into a chemical bond, increasing both the oxidation state and coordination number of the metal center. wikipedia.org For transition metals, oxidative addition typically results in a two-electron decrease in the d-electron count. wikipedia.org Metals that are basic or easily oxidized are generally favored for oxidative addition. wikipedia.org Even high oxidation state metals can undergo this process. wikipedia.org
In the context of this compound reactivity, oxidative addition typically involves a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserting into an organic halide or pseudohalide bond. While this compound itself is the nucleophile in subsequent steps, the oxidative addition sets the stage for the catalytic cycle by generating an organometallic intermediate that can then react with this compound. The mechanism of oxidative addition can vary, including concerted, SN2-type, ionic, or radical pathways, depending on the metal, ligand, and substrate. wikipedia.orgnih.gov Electron-donating ligands on the metal center can promote oxidative addition by increasing electron density at the metal. batistalab.com
Transmetalation Kinetics and Characterization of Intermediates
Transmetalation is a crucial step in cross-coupling reactions where an organic group is transferred from one metal center (in this case, zinc in this compound) to another (the transition metal catalyst). This process is often considered rate-limiting in the catalytic cycle. wikipedia.org The mechanism of transmetalation can be complex and is influenced by various factors, including the nature of the organozinc reagent, the transition metal, the ligands, and the presence of additives. wikipedia.orgresearchgate.net
Studies have investigated the kinetics of transmetalation involving organozinc reagents and transition metal complexes. These studies aim to understand the factors that affect the rate of this key step and to identify transient intermediates formed during the process.
Phosphine (B1218219) Ligand Steric and Electronic Effects on Transmetalation Rates to Platinum Complexes
Phosphine ligands are commonly used in transition metal catalysis and can significantly influence the reactivity of the metal center through both steric and electronic effects. In the context of transmetalation from organozinc reagents to platinum complexes, the nature of the phosphine ligand plays a role in the reaction rate. psu.edu
Research has shown that while less electron-donating ligands might slightly enhance the transmetalation rate to platinum(II) complexes, steric effects are often more significant. psu.edu Excessively bulky ligands can inhibit the transmetalation process entirely. psu.edu This highlights the delicate balance between electronic and steric parameters in designing efficient catalytic systems for reactions involving this compound.
Role of Higher-Order Zincates as Active Transmetalating Species
The nature of the active transmetalating species derived from organozinc reagents, including this compound, has been a subject of investigation. While RZnX species are commonly used, the involvement of higher-order zincates has been proposed and studied, particularly in the presence of halide salts. core.ac.ukresearchgate.net
Higher-order zincates, such as [PhZnX₃]²⁻ or [RZnX₂]⁻, can form in the presence of halide ions and have been postulated to be the active species in some transmetalation processes, particularly in alkylzinc couplings. core.ac.ukresearchgate.net However, the role of arylzincates in the mechanism of Negishi cross-coupling has been debated, with some studies suggesting that neutral arylzinc species like this compound or ZnPh₂ might be the active transmetalating agents, especially in the absence of significant halide additives. core.ac.ukuva.es The aggregation state of the organozinc species in solution can also influence its reactivity and the transmetalation pathway. core.ac.ukuni-muenchen.de
Spectroscopic Insights into Transmetalation Intermediates
Identifying and characterizing the intermediates formed during the transmetalation step provides crucial insights into the reaction mechanism. Spectroscopic techniques, such as NMR spectroscopy and electrospray ionization (ESI) mass spectrometry, have been employed to probe these transient species. uni-muenchen.deacs.org
While transmetalation intermediates can be highly reactive and short-lived, making their characterization challenging, spectroscopic studies have provided evidence for the formation of various species, including those containing metal-zinc interactions or modified organozinc species. uni-muenchen.deacs.org Rapid injection NMR has proven valuable for studying reactive intermediates with short lifetimes. acs.org Despite the challenges, spectroscopic data contributes to building a more complete picture of the transmetalation mechanism.
Reductive Elimination Pathways
Reductive elimination is the reverse of oxidative addition and is typically the final step in a catalytic cycle, where the new bond is formed, and the catalyst is regenerated in a lower oxidation state. wikipedia.org In reactions involving this compound, reductive elimination liberates the desired cross-coupled product.
For reductive elimination to occur, the two groups that will form the new bond must be in a cis orientation on the metal center. nih.gov The rate of reductive elimination can be influenced by the nature of the metal, the ligands, and the electronic properties of the groups being coupled. Electron-withdrawing ligands can enhance reductive elimination. batistalab.com While reductive elimination is a common step in many catalytic cycles, authentic carbon-carbon bond-forming reductive elimination reactions are noted as being uncommon outside of the platinum group triad. scripps.edu However, it is a key step in palladium- and nickel-catalyzed cross-coupling reactions utilizing organozinc reagents. wikipedia.orgnih.gov
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis, particularly with nickel and palladium, plays a crucial role in enabling cross-coupling reactions involving phenylzinc bromide. These reactions typically proceed through catalytic cycles involving changes in the oxidation state of the metal catalyst. rsc.orgyale.edu
Nickel-Catalyzed Cross-Coupling Mechanisms, including Ni(0/II) Cycles
Nickel catalysis in cross-coupling reactions involving organozinc reagents like phenylzinc bromide can proceed through different mechanisms, including Ni(0/II) and Ni(I/III) cycles. acs.orgnih.gov In some nickel-catalyzed reductive coupling reactions, a Ni(II) precursor is reduced in situ, often by zinc powder, to generate an active Ni(0) species. acs.orgacs.org This Ni(0) intermediate can then undergo oxidative addition with an aryl halide to form an aryl-substituted Ni(II) species. acs.org Further reduction by zinc powder can lead to a Ni(I) intermediate, which may participate in subsequent steps of the catalytic cycle, such as oxidative addition into another electrophile to form a Ni(III) complex. acs.orgwisc.edu Reductive elimination from the Ni(III) species yields the coupled product and regenerates the nickel catalyst, potentially in a lower oxidation state, to continue the cycle. acs.org
Studies have investigated the involvement of both Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles in nickel-catalyzed Negishi cross-coupling reactions with phenylzinc bromide. nih.gov For instance, certain Ni(II) complexes have been shown to exhibit high catalytic potential, with spectroscopic studies suggesting the involvement of a Ni(I)-Ni(III) cycle featuring a penta-coordinated Ni(III)-aryl species as a key intermediate. nih.gov Conversely, Ni(0) complexes may involve a Ni(0)/Ni(II) catalytic cycle. nih.gov The specific mechanism can depend on the nickel precatalyst and ligands used. nih.gov
Palladium-Catalyzed Cross-Coupling Mechanisms and Rate-Determining Steps
Palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, are widely used for forming carbon-carbon bonds with organozinc reagents like phenylzinc bromide. yale.eduuni-muenchen.de The generally accepted mechanism for transition-metal catalyzed cross-coupling reactions involves three elementary steps: oxidative addition, transmetallation, and reductive elimination. rsc.orgyale.edu
In the case of palladium-catalyzed Negishi-type reactions involving phenylzinc bromide, the catalytic cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium catalyst (Pd(0)) to form an organopalladium(II) intermediate ([R-Pd-X]). rsc.orgyale.edu This is followed by transmetallation, where the organic group from phenylzinc bromide (this compound) is transferred to the palladium center, forming a new organopalladium(II) species ([R-Pd-Ph]). rsc.org Finally, reductive elimination of the coupled product (R-Ph) from the palladium complex regenerates the active Pd(0) catalyst. rsc.orgyale.edu
Identifying the rate-determining step in palladium-catalyzed cross-coupling reactions involving phenylzinc bromide is crucial for optimizing reaction conditions. Studies have indicated that the oxidative addition step is often the rate-limiting step in these reactions. rsc.orguni-muenchen.deresearchgate.netuni-muenchen.de However, the organozinc reagent can also be involved in this step. uni-muenchen.de The rate of transmetallation can be influenced by factors such as the strength of the Zn-C bond, which can be affected by the halide ligand on the zinc. rsc.orgnih.govresearchgate.net In situ IR experiments have supported transmetallation as a rate-limiting step in some cases, suggesting that the breaking of the Zn-C bond and formation of the Pd-C bond are important considerations. rsc.org
Data from kinetic studies can provide insights into the rate dependence on the concentration of phenylzinc bromide. For example, a linear relationship between the initial reaction rates and the concentration of phenylzinc reagent has been observed in some palladium-catalyzed oxidative homocoupling reactions, suggesting a first-order dependence on the organozinc reagent concentration. rsc.org
Photoredox Catalytic Cycles Involving Nickel and Aryl Halides
Merging photoredox catalysis with nickel catalysis has emerged as a powerful strategy for cross-coupling reactions, including those involving aryl halides. nih.govnih.govprinceton.edu While direct examples explicitly detailing the role of phenylzinc bromide in photoredox nickel catalytic cycles with aryl halides are less prevalent in the provided snippets, the general principles of these dual catalytic systems are relevant.
In these dual catalytic cycles, a photocatalyst, upon visible light irradiation, can participate in single-electron transfer events to generate reactive intermediates, such as radicals. nih.govprinceton.edu Concurrently, a nickel catalyst is involved in the formation of carbon-carbon bonds. nih.govnih.gov A proposed mechanism involves the photocatalyst reducing a Ni species, potentially a Ni(II) precursor to Ni(0) or Ni(I). nih.govprinceton.edu The nickel catalyst can then undergo oxidative addition with an aryl halide. nih.govnih.gov Radical species generated by the photoredox catalyst can then interact with the nickel complex, leading to intermediates that undergo reductive elimination to form the coupled product. nih.govnih.gov
While the precise role of phenylzinc bromide within such photoredox nickel-catalyzed cycles with aryl halides is not explicitly detailed in the provided texts, organozinc reagents can potentially participate by undergoing transmetallation with nickel intermediates, introducing the phenyl group into the catalytic cycle. nih.gov The interplay between the photoredox cycle generating radicals and the nickel cycle facilitating bond formation is a key feature of these transformations. nih.govnih.govprinceton.edu
Non-Transition Metal Mediated Mechanisms
While transition metal catalysis is dominant, organozinc reagents can also participate in reactions mediated by non-transition metals or through pathways involving radicals.
Radical Pathways in Organozinc Reactivity
Organozinc reagents, including phenylzinc bromide, can be involved in reactions proceeding through radical pathways. nih.govresearchgate.netnih.gov Mechanistic studies have indicated that radical mechanisms can be involved in some organozinc reactions. researchgate.net For example, in some transition metal-catalyzed reactions, single-electron transfer (SET) events can lead to the formation of radicals from organozinc reagents or other reaction components. nih.govresearchgate.net These radicals can then participate in the catalytic cycle, for instance, by adding to alkenes or reacting with metal centers. nih.govnih.gov
In the context of dual photoredox/nickel catalysis, the photoredox component is known to generate radical species through SET. nih.govprinceton.edu While the direct formation of a phenyl radical from phenylzinc bromide via a radical pathway is not explicitly detailed, the interaction of organozinc reagents or their derived species with radical intermediates generated in situ is a plausible aspect of their reactivity under certain conditions, particularly in the presence of radical initiators or photocatalysts. nih.govnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Phenylzinc bromide | 11138729 |
| Benzene | 241 |
| Hydrobromic Acid | 260 |
| Zinc | 23994 |
Data Tables
For example, regarding the rate-determining step in palladium-catalyzed cross-coupling:
| Proposed Rate-Determining Step | Supporting Evidence |
| Oxidative Addition | Kinetic measurements, involvement of organozinc reagent in this step. uni-muenchen.deuni-muenchen.de |
| Transmetallation | In situ IR experiments, dependence on Zn-C bond strength and halide ligand. rsc.orgresearchgate.net |
Regarding the influence of halide on zinc:
| Halide on Zinc | Effect on Transmetallation Rate (in some Pd-catalyzed reactions) | Supporting Evidence |
| I | Increased rate | X-ray absorption studies. researchgate.net |
| Br | Varied effects, can be rate-enhancing in some cases. uni-muenchen.de | Mechanistic studies. uni-muenchen.de |
| Cl | Lower rate compared to I. researchgate.net | Experimental studies. researchgate.net |
Stereochemical Control and Regioselectivity in this compound Reactions
The ability to control the stereochemical and regiochemical outcome of a reaction is paramount in constructing complex molecules with defined architectures. Phenylzinc bromide participates in various transformations where such control can be exerted, often through the judicious choice of reaction conditions, catalysts, or chiral auxiliaries.
Regioisomeric Control in Aryne Insertion Reactions
Arynes, highly reactive intermediates featuring a formal triple bond within an aromatic ring, undergo insertion reactions with various organometallic reagents. While specific detailed studies on the regiocontrol of this compound insertion into arynes are not extensively documented in the provided search results, the principles governing regioselectivity in aryne chemistry and the behavior of related organozinc species offer insights into potential outcomes.
Regiocontrol in aryne reactions is influenced by several factors, including the electronic and steric properties of the aryne intermediate and the attacking nucleophile or organometallic species nih.govnih.gov. The mechanism often involves the addition of the nucleophile across the strained triple bond of the aryne, followed by subsequent transformations libretexts.org. In the context of metal-catalyzed aryne reactions, the ligand environment around the metal can also play a significant role in dictating which carbon of the unsymmetrical aryne is attacked, thereby influencing regioselectivity nih.gov. For instance, studies on nickel-catalyzed aryne reactions with dimethylzinc (B1204448) have shown specific regioisomeric ratios for the insertion products, indicating that organozinc reagents can participate in such processes with observable regiocontrol nih.gov. The distortion-interaction model has also been used to predict preferred reaction sites on distorted arynes when reacting with polar arynophiles nih.gov.
While direct experimental data for this compound-aryne insertion regiocontrol was not found, based on the reactivity of related organozinc compounds and the general principles of aryne chemistry, it can be inferred that the regiochemical outcome of this compound insertion into substituted arynes would likely be influenced by the substitution pattern of the aryne and potentially by the presence of catalysts or additives that can coordinate to the zinc center or the aryne intermediate. The phenomenon of "cine substitution," where the incoming group does not occupy the position of the leaving group in aryne mechanisms, highlights the inherent regiochemical complexity in these reactions libretexts.org.
Enantioselective Additions to Carbonyl Compounds
The enantioselective addition of organometallic reagents to carbonyl compounds is a powerful method for synthesizing chiral alcohols. While significant progress has been made in the catalytic asymmetric addition of dialkylzinc reagents to aldehydes, the development of highly enantioselective methods for aryl-, vinyl-, and alkynylzinc reagents, including phenylzinc bromide, has presented challenges and is an area of ongoing research nih.govresearchgate.net.
Achieving high enantioselectivity in these reactions typically requires the use of chiral ligands that coordinate to the zinc center and the carbonyl substrate, facilitating the addition through a stereocontrolled transition state wikipedia.org. Various classes of chiral ligands, such as amino alcohols and TADDOLs, have been successfully employed in asymmetric organozinc additions wikipedia.org.
Research has demonstrated the potential for enantioselective additions using phenylzinc reagents. For example, ferrocenyl amino alcohols have been explored as chiral ligands for the asymmetric addition of phenylzinc to aldehydes, showing promising enantiomeric excesses (ee) in some cases researchgate.net. While the generality and scope of these reactions for various carbonyl substrates and phenylzinc bromide specifically are still being explored, these studies highlight the feasibility of inducing asymmetry in this compound additions through the use of appropriate chiral ligands nih.govresearchgate.netresearchgate.net.
The enantioselectivity in these reactions is often influenced by the structure of the chiral ligand, the nature of the carbonyl compound, and the reaction conditions wikipedia.org. The development of new and more effective chiral catalytic systems remains a key focus for expanding the utility of this compound in asymmetric synthesis.
Interactive Data Table 1: Examples of Enantioselective Additions of Organozinc Reagents to Carbonyls (Illustrative Examples from Literature)
| Organozinc Reagent | Carbonyl Compound | Chiral Ligand Type | % ee (typical range) | Reference |
| Dialkylzinc | Aldehydes | Amino alcohols, TADDOLs | Up to >95% | wikipedia.org |
| Diphenylzinc (B92339) | Certain Aldehydes | Chiral amino alcohols | Good ee reported for specific cases | nih.govresearchgate.net |
| Phenylzinc | Aldehydes | Ferrocenyl amino alcohols | Up to 88% (for specific cases) | researchgate.net |
Diastereoselective Alkylation and Reaction Control
Phenylzinc bromide can be involved in alkylation and related cross-coupling reactions where diastereoselectivity is a critical concern. Diastereocontrol in these transformations can be achieved through various strategies, including the use of chiral auxiliaries, directing groups, or stereoselective catalysts numberanalytics.com.
Studies on the stereocontrolled reactions of organozinc reagents, including those involving phenylzinc species or related benzylic zinc compounds, have demonstrated the ability to influence the diastereochemical outcome. For instance, controllable diastereoselective Negishi couplings of secondary benzylic zinc reagents with aryl bromides have been reported, where the choice of directing group on the substrate influenced whether syn or anti products were predominantly formed researchgate.net. Similarly, diastereoselective cross-coupling reactions of cycloalkylzinc reagents have been achieved researchgate.net.
In nickel-catalyzed difunctionalization reactions of alkenes using phenylzinc bromide, diastereoselectivity has been observed and attributed to the mechanism of inner-sphere migratory insertion and the presence of bidentate directing auxiliaries rsc.org. These directing groups can preorganize the substrate and the organometallic reagent, leading to preferential formation of specific diastereoisomers rsc.org.
Another example illustrating diastereocontrol with a zinc reagent is the highly diastereoselective addition of allylzinc bromide to imines derived from a chiral auxiliary like (R)-phenylglycine amide nih.gov. While this specific example involves an allyl group rather than a phenyl group, it demonstrates the principle of using chiral auxiliaries to induce high diastereoselectivity in additions involving organozinc species nih.gov.
These examples highlight that diastereocontrol in reactions involving this compound or related organozinc reagents can be achieved by leveraging inherent substrate chirality, employing chiral auxiliaries, or utilizing directing groups and stereoselective catalytic systems. The specific diastereomeric ratio obtained depends on the interplay of these factors and the reaction mechanism.
Interactive Data Table 2: Examples of Diastereoselective Reactions Involving Organozinc Reagents (Illustrative Examples from Literature)
| Organozinc Reagent Type | Reaction Type | Method for Diastereocontrol | Typical Outcome (e.g., syn/anti ratio, dr) | Reference |
| Secondary Benzylic Zinc | Negishi Coupling with Aryl Bromides | Directing Group (amide) | Controllable syn or anti preference | researchgate.net |
| Phenylzinc Bromide | Ni-catalyzed Alkene Difunctionalization | Directing Group (bidentate auxiliary) | Good diastereoselectivity reported | rsc.org |
| Allylzinc Bromide | Addition to Imines | Chiral Auxiliary (from (R)-phenylglycine amide) | High diastereoselectivity reported | nih.gov |
| Cycloalkylzinc | Cross-coupling | Remote Stereocontrol | High diastereoselectivity reported | researchgate.net |
Catalytic Applications of Phenylzinc Bromide in Organic Synthesis
Cross-Coupling Reactions Employing PhZnBr
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the selective formation of carbon-carbon bonds between different molecular fragments. Phenylzinc bromide is a common organometallic reagent employed in these reactions, participating in several key methodologies.
The Negishi coupling, a palladium or nickel-catalyzed reaction between organozinc compounds and organic halides or triflates, is a widely applied method for carbon-carbon bond formation. nih.govamericanelements.com Phenylzinc bromide serves as an effective phenyl nucleophile in Negishi couplings with both alkyl and aryl electrophiles. This reaction allows for the coupling of aryl halides with various partners, facilitating the synthesis of complex organic molecules. ereztech.com The use of this compound has been shown to enhance yields and selectivity in various studies. ereztech.com
Negishi coupling of organozinc compounds, such as this compound, with aryl halides has been a significant area of focus for C-C bond formation. nih.govamericanelements.com While palladium complexes are well-established catalysts for this transformation, nickel complexes have also been explored. nih.govamericanelements.com For instance, nickel complexes have been applied to catalyze the Negishi cross-coupling of various aryl halides with phenylzinc bromide as the coupling partner. nih.gov
The Negishi coupling can also be applied to alkyl electrophiles. For example, the asymmetric Negishi cross-coupling between benzylic bromides and cyclic organozinc halides has been reported, delivering products in high yields and enantiomeric excesses using specific ligands. wikipedia.orgchembeez.com While these examples often involve alkylzinc halides, the principle demonstrates the utility of organozinc reagents in coupling with alkyl electrophiles.
Migratory cross-coupling reactions involve the migration of a catalytic center along a carbon chain, enabling bond formation at a site remote from the original functional group. While migratory Suzuki-Miyaura cross-coupling of alkyl electrophiles with palladium catalysis has been demonstrated, achieving efficient 1,2-palladium migration was initially limited primarily to allylic products. fishersci.ca However, arylzinc bromides have been explicitly mentioned as coupling partners in migratory cross-coupling reactions, affording migratory cross-coupling products in high yields under neutral conditions. sigmaaldrich.com This highlights the potential of phenylzinc bromide and related arylzinc species in facilitating precise bond formation through migratory pathways.
Although the classical Suzuki-Miyaura coupling involves organoboron reagents, variants utilizing organozinc compounds or involving transmetallation from zinc to boron species have been explored. Some studies compare the reactivity of different arylzinc reagents, including substituted phenylzinc bromides, in Suzuki-Miyaura type couplings. For instance, the behavior of 4-(N,N-Dimethylamino)phenylzinc bromide in Suzuki-Miyaura couplings has been compared to that of phenylzinc bromide, noting that the dimethylamino group can accelerate transmetallation. ereztech.com Organozinc reagents can also participate in Suzuki coupling reactions by reacting with aryl boronic acids to form biaryl compounds. ereztech.com
Phenylzinc bromide and other arylzinc reagents have been successfully employed in stereoselective cross-coupling reactions, allowing for the synthesis of enantioenriched or diastereoselective products. Palladium-catalyzed reactions of allylic acetates with phenylzinc bromide have delivered arylation products with modest enantiospecificity favoring inversion of stereochemistry. wikipedia.orgchembeez.com Studies have also explored the stereoselective cross-coupling of (2-amido-1-phenylpropyl)zinc compounds with aryl bromides, demonstrating controllable diastereoselectivity in Negishi coupling reactions to form substituted phenylethylamines. suchemindustries.co.in While these examples may involve substituted phenylzinc or related organozinc species, they underscore the potential for achieving stereocontrol in couplings utilizing organozinc reagents. Transition-metal-catalyzed enantioselective cross-coupling reactions of organometallic reagents, including organozinc reagents, have been a significant area of development for constructing C-C bonds. wikipedia.orgchembeez.com
Phenylzinc bromide and related arylzinc reagents can be used to directly arylate various substrates beyond traditional organic halides. This includes the arylation of N,O-acetals and direct arylation of C-H bonds.
The arylation of N,O-acetals has been achieved using diarylzinc reagents, such as diphenylzinc (B92339) (ZnPh2), often facilitated by Lewis acidic zinc compounds like bis(pentafluorophenyl)zinc (B155199) (Zn(C6F5)2) through Zn/Zn cooperativity. chembeez.com This approach allows for the efficient and transition-metal-free arylation of N,O-acetals to produce diarylmethanamines. chembeez.com Phenylzinc bromide itself has been shown to afford arylation products in the context of nickel-catalyzed enantioselective arylation of pyridinium (B92312) ions, which are derived from N,O-acetals. wikipedia.org
Direct arylation of C-H bonds using organometallic reagents is a highly desirable transformation as it avoids the need for pre-functionalization of the substrate. While many direct arylation reactions utilize aryl halides and transition metal catalysts, arylzinc reagents have been explored in this context. Electron-catalyzed cross-coupling reactions accelerated by photoirradiation have been developed, applicable to a wide range of aryl halides with arylzinc reagents, demonstrating high functional group tolerance. wikipedia.org Although not exclusively focused on this compound, this illustrates the potential for arylzinc species in direct C-H functionalization strategies.
Cross-coupling reactions involving phenylzinc bromide exhibit a broad scope and tolerate a wide array of functional groups. Organozinc reagents, including phenylzinc bromide, are generally less nucleophilic but more thermally stable than their Grignard counterparts, contributing to better functional group compatibility. ereztech.com
In Negishi couplings and other cross-coupling reactions, functional groups such as esters, nitro groups, ketones, aldehydes, sulfonamides, nitriles, amides, aryl chlorides, indoles, alcohols, ethers, and sulfur- and nitrogen-containing heterocycles are often tolerated. guidechem.comwikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.comnih.gov The ability of arylzinc species to accommodate various functional groups on both the arylzinc compound and the organic halide coupling partner provides significant flexibility in synthesis. guidechem.com
Studies have shown that phenylzinc bromide couples in good yields with various electrophiles, and the coupling tolerates functional groups like aryl and alkyl chlorides, acetals, and different heterocycles. sigmaaldrich.com The functional group tolerance extends to groups that might be incompatible with more reactive organometallic reagents like Grignard reagents or organolithium compounds. guidechem.comnih.gov However, protic functional groups such as amines, anilines, alcohols, phenols, and acids may be incompatible due to potential protonation of the organozinc reagent. sigmaaldrich.com
The broad substrate scope and functional group tolerance make this compound-mediated cross-coupling reactions powerful and reliable tools for the construction of diverse organic molecules. guidechem.comsuchemindustries.co.in
Here is a summary of some representative cross-coupling reactions involving phenylzinc bromide or related arylzinc reagents, illustrating the scope and yields:
| Reaction Type | Electrophile | Organozinc Reagent (Example) | Catalyst (Example) | Yield (%) | Reference |
| Negishi Coupling | Aryl Halides | Phenylzinc bromide | Pd or Ni | High | ereztech.comnih.gov |
| Negishi Coupling | Alkyl Electrophiles | Cyclic organozinc halides | Ni/Ligand | High | wikipedia.orgchembeez.com |
| Migratory Cross-Coupling | Electrophiles (general) | Arylzinc bromide | Not specified | High | sigmaaldrich.com |
| Suzuki-Miyaura Variant | Aryl Boronic Acids | Phenylzinc bromide | Pd | Not specified | ereztech.com |
| Stereoselective Arylation | Allylic Acetates | Phenylzinc bromide | Pd | Good | wikipedia.orgchembeez.com |
| Stereoselective Coupling | (2-amido-1-phenylpropyl)zinc | Aryl bromides | Pd/Ligand | Controllable | suchemindustries.co.in |
| Arylation of N,O-Acetals | N,O-Acetals | Diphenylzinc | Zn(C6F5)2 | High | chembeez.com |
| Arylation of Pyridinium Ions | Pyridinium ions | Phenylzinc bromide | Ni/Ligand | High ee | wikipedia.org |
| Direct C-H Arylation | Aryl Halides | Arylzinc reagents | Photoredox/e- | High | wikipedia.org |
Note: Yields and specific conditions can vary significantly depending on the specific substrates, catalysts, and reaction parameters employed.
This table provides a snapshot of the versatility of phenylzinc bromide and related arylzinc species in various catalytic cross-coupling transformations.
Arylation of Diverse Substrates, including N,O-Acetals and C-H Bonds
C-S Bond Formation Reactions
Phenylzinc bromide has been demonstrated to participate in the formation of carbon-sulfur bonds, a crucial transformation in the synthesis of sulfur-containing organic compounds.
Cu(I)-Promoted Sulfenylation with Arylsulfonyl Chlorides
A method for the Cu(I)-promoted sulfenylation of organozinc reagents, including phenylzinc bromide, with arylsulfonyl chlorides in the presence of triphenylphosphine (B44618) (PPh₃) has been developed rsc.org. This reaction provides a mild approach for the synthesis of diaryl sulfides rsc.org. While initial attempts using phenylzinc bromide and p-tolylsulfonyl chloride in THF with CuI and PPh₃ yielded phenyl p-tolyl sulfone as the major product, optimizing the solvent system to THF-DMF (8:1 v/v) significantly improved the yield of the desired sulfide (B99878) product rsc.org.
This method allows for the conversion of phenylzinc bromide with arylsulfonyl chlorides bearing various functional groups, including electron-donating and electron-withdrawing substituents, into diaryl sulfides in good to excellent yields rsc.org. The reaction is tolerant of functional groups such as nitro and cyano groups rsc.org. Steric hindrance from 2,6-disubstituted arylsulfonyl chlorides does not significantly impede the reaction, allowing for the formation of sterically hindered sulfide products rsc.org.
Table 1: Cu(I)-Promoted Sulfenylation of Phenylzinc Bromide with Arylsulfonyl Chlorides
| Arylsulfonyl Chloride | Solvent | Ligand | Copper Source | Product | Isolated Yield (%) |
| p-Tolylsulfonyl chloride | THF | PPh₃ | CuI | Phenyl p-tolyl sulfone | 68 |
| p-Tolylsulfonyl chloride | THF-DMF (8:1) | PPh₃ | CuI | Phenyl p-tolyl sulfide | 88 |
| Various Arylsulfonyl Chlorides | THF-DMF (8:1) | PPh₃ | CuI | Diaryl Sulfides | Good to Excellent |
Addition Reactions to Carbonyl Compounds
Phenylzinc bromide can participate in addition reactions to carbonyl compounds, forming new carbon-carbon bonds.
Enantioselective Addition to Aldehydes
The enantioselective addition of organozinc reagents, including phenylzinc species, to aldehydes is a significant transformation for the synthesis of chiral secondary alcohols tandfonline.comnih.gov. While the direct addition of phenylzinc species generated from aryl bromides and n-BuLi followed by salt metathesis with ZnCl₂ to aldehydes in the presence of amino alcohol catalysts can lead to racemic products due to a LiCl-promoted background reaction, the introduction of a chelating diamine like TEEDA (tetraethylethylene diamine) can inhibit this side reaction nih.gov. Under these modified conditions, enantioenriched diarylmethanols can be obtained with high enantiomeric excess (>90% ee) nih.gov. This approach has been successfully applied to the arylation of enals, yielding allylic alcohols with moderate to good enantioselectivities (81–90% ee) nih.gov.
Table 2: Enantioselective Addition of Arylzinc Species to Aldehydes
| Aryl Source | Aldehyde Type | Catalyst Type | Additive | Product Type | Enantioselectivity (% ee) |
| Aryl bromides | Aldehydes | Amino alcohol-based | None | Diaryl methanols | Essentially racemic |
| Aryl bromides | Aldehydes | Amino alcohol-based | TEEDA | Enantioenriched Diaryl methanols | >90 |
| Aryl bromides | Enals | Amino alcohol-based | TEEDA | Allylic Alcohols | 81–90 |
Challenges and Unexpected Reactivity in Synthetic Applications
Despite its utility, the application of phenylzinc bromide in organic synthesis can be accompanied by challenges and unexpected reactivity.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can have a significant impact on the yield and selectivity of reactions involving phenylzinc bromide. As highlighted in the Cu(I)-promoted sulfenylation reaction, changing the solvent from pure THF to a THF-DMF mixture dramatically improved the yield of the desired sulfide product rsc.org. This suggests that the solvent can influence the reaction pathway and the relative rates of competing reactions, such as sulfenylation versus sulfone formation rsc.org. Different solvents can affect the solubility and aggregation state of the organozinc reagent and the catalyst, thereby influencing their reactivity smolecule.comacs.orgnih.gov.
Advanced Characterization Techniques for Phenylzinc Bromide Intermediates
Spectroscopic Analysis in Mechanistic Elucidation
Spectroscopic methods are invaluable for probing the structure and behavior of PhZnBr and its intermediates in solution, offering information about bonding, coordination environment, and the presence of various species.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹¹B)
NMR spectroscopy is a fundamental tool for characterizing organozinc compounds in solution. ¹H and ¹³C NMR provide information about the organic moiety attached to the zinc center. Shifts in the signals of protons and carbons, particularly those directly bonded to or in close proximity to the zinc atom, can indicate changes in electron density and coordination environment. For instance, studies on organozinc compounds have shown contrasting trends in ¹H and ¹³C NMR shifts depending on the compound and the presence of additives like LiCl, which can influence aggregation states uni-muenchen.de.
While the naturally occurring isotope ⁶⁷Zn has a nuclear magnetic moment, its low natural abundance (4.11%) and large nuclear quadrupole moment make its NMR signals difficult to observe, limiting its relevance in routine organozinc NMR studies thieme-connect.de. Therefore, NMR characterization of organozinc compounds typically focuses on the nuclei of the organic ligand and any coordinating atoms from solvents or additives.
³¹P NMR is particularly useful when phosphorus-containing ligands are involved in organozinc complexes or reactions, such as in Negishi cross-coupling reactions catalyzed by palladium or nickel complexes containing phosphine (B1218219) ligands uit.no. Changes in the ³¹P NMR signals can provide information about the coordination of the phosphine ligand to the metal center (either zinc or a transition metal catalyst) and its involvement in the catalytic cycle.
Similarly, ¹¹B NMR can be employed when boron-containing species are present, such as in hydroboration reactions catalyzed by zinc complexes or when boron-containing additives are used acs.org.
NMR spectroscopy has been used in conjunction with other techniques to study the formation and behavior of organozinc reagents and intermediates, including the effect of solvents and additives like LiCl on their aggregation and reactivity nih.govnih.gov. ¹H NMR kinetics have been used to quantify the effect of solvents like DMSO and THF on organozinc formation nih.gov.
Infrared (IR) Spectroscopy for Ligand Coordination Analysis
IR spectroscopy provides information about the vibrational modes of a molecule, which can be used to identify functional groups and analyze the coordination of ligands to the zinc center. Changes in the stretching and bending frequencies of bonds within a ligand upon coordination to a metal like zinc can indicate the nature of the metal-ligand interaction journals-sathyabama.comlibretexts.org.
For organozinc compounds, IR spectroscopy can help confirm the presence of the organic group and identify coordinating solvent molecules or other ligands. Shifts in characteristic vibrational bands, such as those for C-N or C-O bonds in coordinating solvents like THF or dioxane, can suggest their involvement in the coordination sphere of the zinc atom pjsir.org. IR spectroscopy has also been used in in situ studies to monitor organozinc reactions rsc.orgnih.gov.
UV-Vis Spectroscopy for Complex Characterization
UV-Vis spectroscopy is primarily used to study electronic transitions within a molecule or complex. For organozinc compounds, particularly those involving extended pi systems or chromophoric ligands, UV-Vis spectroscopy can provide insights into their electronic structure and the presence of specific species in solution. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq.
While this compound itself may not exhibit strong UV-Vis absorption in the visible region, the technique can be valuable for characterizing organozinc complexes formed with ligands that have significant UV-Vis activity. Changes in absorption maxima and intensities can indicate complex formation, changes in oxidation state (though less common for Zn(II)), or the presence of different aggregation states researchgate.net. UV-Vis studies have been used to characterize organozinc compounds and their behavior in catalytic cycles, such as in Negishi cross-coupling reactions nih.gov.
Structural Elucidation via Diffraction Methods
Diffraction methods, particularly X-ray crystallography, provide definitive information about the solid-state structure of organozinc compounds and their complexes.
X-ray Crystallography of Metal-Organozinc Complexes and Intermediates
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystal, including bond lengths, bond angles, and coordination geometry around the zinc center uni-muenchen.deuu.nl. This is crucial for understanding the fundamental structure of this compound and its interactions with ligands or other metal centers in catalytic intermediates.
While obtaining single crystals of this compound suitable for X-ray diffraction can be challenging due to its sensitivity and potential to form complex aggregates or hygroscopic nature , X-ray crystallography has been successfully applied to characterize various organozinc complexes and intermediates. Studies have revealed distorted tetrahedral geometries around the zinc center in some organozinc compounds, sometimes involving dative bonding from coordinating atoms . X-ray crystallography has also been used to determine the structures of organozinc complexes with various ligands, showing different coordination modes and aggregation states acs.org. In the context of reaction mechanisms, X-ray crystallography of isolated intermediates can provide structural evidence supporting proposed reaction pathways rsc.orgacs.org.
However, it's important to note that solid-state structures determined by X-ray crystallography may not always fully represent the behavior of organozinc species in solution, where aggregation and solvation play significant roles uni-muenchen.de.
In Situ Reaction Monitoring Techniques for Kinetic and Mechanistic Studies
In situ techniques allow for the monitoring of chemical reactions as they happen, providing real-time data on the consumption of reactants, formation of intermediates, and production of products. This is particularly valuable for studying the kinetics and mechanisms of reactions involving reactive species like this compound.
Techniques such as in situ IR spectroscopy rsc.orgnih.gov, UV-Vis spectroscopy nih.gov, and NMR spectroscopy nih.gov can be adapted for real-time monitoring of organozinc reactions. These methods can track changes in the concentrations of species by observing changes in characteristic spectroscopic signals over time.
More advanced techniques like in situ X-ray absorption spectroscopy (XAS) can provide information about the local electronic and structural environment of the zinc atom during a reaction rsc.orgnih.govresearchgate.netnih.gov. This can be particularly useful for understanding changes in oxidation state or coordination sphere during catalytic cycles.
Furthermore, techniques like electrospray ionization (ESI) mass spectrometry have been employed to probe ionic intermediates formed during organozinc reactions uni-muenchen.de. Single-particle fluorescence microscopy has also been used to directly observe organozinc intermediates and study solvent effects on their formation and persistence on the surface of zinc metal nih.govnih.govmorressier.comnih.gov.
Gas Chromatography (GC) for Reaction Progress and Yield Determination
Gas Chromatography (GC) is a widely used analytical technique for monitoring the progress of reactions involving volatile or semi-volatile organic compounds and for determining the yield of products. In the context of organozinc chemistry, including the synthesis and reactions of phenylzinc bromide, GC is frequently employed to track the consumption of starting materials (such as aryl halides) and the formation of products units.itresearchgate.netacs.orgnih.gov.
The application of GC typically involves taking small aliquots from the reaction mixture. Since organozinc compounds like this compound are reactive and can be sensitive to the conditions within the GC injector or column, these aliquots are often quenched before analysis. Quenching with a suitable reagent, such as iodine or water followed by extraction, converts the organozinc species into more stable, volatile derivatives that are amenable to GC analysis orgsyn.orgamazonaws.comuni-muenchen.de. For example, quenching an organozinc bromide with iodine yields the corresponding organic iodide, which can then be readily detected and quantified by GC orgsyn.orgamazonaws.com. Alternatively, hydrolysis followed by extraction allows for the analysis of remaining starting material or formed organic products uni-muenchen.deuni-muenchen.de.
GC analysis allows for the separation of different components in the reaction mixture based on their boiling points and interactions with the stationary phase of the GC column. By using calibrated internal standards, the concentration of reactants and products can be determined, providing quantitative data on conversion and yield nih.govacs.orgrug.nl. This is particularly valuable for optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading in cross-coupling reactions involving phenylzinc bromide nih.govacs.org.
For instance, GC analysis has been used to monitor the oxidative addition of aryl halides to activated zinc, a common method for preparing organozinc halides like phenylzinc bromide units.itgoogle.com. By tracking the disappearance of the aryl bromide starting material, the efficiency of the zinc insertion can be assessed. Similarly, in Negishi cross-coupling reactions utilizing phenylzinc bromide as a coupling partner, GC is used to quantify the formation of the desired cross-coupled product and determine the final yield nih.govacs.orgrug.nl.
An example illustrating the use of GC for yield determination is found in studies of cross-coupling reactions. In one instance, GC analysis with undecane (B72203) as a calibrated internal standard was used to determine percent yields in the Negishi cross-coupling of organozinc reagents nih.gov. Another study utilized GC analysis based on the limiting reagent to determine conversions and yields in reactions involving a phenylzinc reagent researchgate.netresearchgate.net.
| Analyte | Detection Method | Internal Standard | Application | Reference |
| Aryl halides | GC | Undecane | Monitoring oxidative addition, Yield determination | nih.gov |
| Cross-coupled products | GC-FID | Undecane | Yield determination in Negishi coupling | nih.gov |
| Organozinc reagents | GC (after quench) | Iodine or Hydrolysis | Conversion and yield assessment | orgsyn.orgamazonaws.comuni-muenchen.de |
| Reaction components | GC | Various | Monitoring reaction progress and yield | units.itresearchgate.netacs.orgacs.orgrug.nl |
Stopped-Flow Techniques for Rapid Kinetic Measurements
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of rapid reactions that occur on the millisecond to second timescale, which are too fast to be monitored by conventional methods photophysics.combiologic.netbiologic.net. While less commonly applied directly to the characterization of stable organozinc bromide solutions like this compound itself, stopped-flow techniques are invaluable for investigating the kinetics and identifying transient intermediates in reactions involving phenylzinc bromide, particularly in catalytic processes such as cross-coupling reactions.
In a stopped-flow system, two or more reactant solutions are rapidly mixed in a mixing chamber and the flow is abruptly stopped in an observation cell. A detector, such as a UV/Vis spectrophotometer or fluorescence detector, monitors changes in the optical properties of the reaction mixture over time photophysics.combiologic.netbiologic.net. This allows for the observation of short-lived intermediates and the determination of rate constants for elementary steps in a complex reaction mechanism.
While direct stopped-flow studies specifically on the formation or decomposition kinetics of this compound are not extensively reported in the provided search results, the technique is highly relevant for understanding its reactivity in fast catalytic cycles. For example, in transition metal-catalyzed cross-coupling reactions where this compound acts as a nucleophile, steps like transmetalation (transfer of the phenyl group from zinc to the metal catalyst) can be very rapid . Stopped-flow spectroscopy coupled with suitable detection methods (e.g., UV/Vis if chromophoric species are involved) could potentially provide insights into the rates of these transmetalation steps and the nature of transient organometallic intermediates formed uni-muenchen.de.
Research on related organometallic species and catalytic reactions highlights the potential of stopped-flow methods. Studies on the kinetics of reactions involving other organometallic reagents, such as organomagnesium compounds, have successfully employed stopped-flow UV/Vis spectroscopy to determine reaction rates and understand mechanisms researchgate.net. Similarly, stopped-flow techniques have been applied to study rapid biological processes and the kinetics of intermediate formation in enzyme catalysis, demonstrating the capability to probe reactions occurring on very short timescales photophysics.comphotophysics.comnih.gov.
The challenge in applying stopped-flow directly to this compound reactions often lies in identifying a spectroscopic handle – a change in absorbance or fluorescence – that specifically corresponds to the species or step of interest. However, by carefully designing experiments and potentially incorporating spectroscopic probes or monitoring changes in the electronic transitions of the metal catalyst in a cross-coupling, stopped-flow could provide critical kinetic data on the reactivity of phenylzinc bromide intermediates.
| Technique | Application to Organozinc Chemistry (General) | Potential Application to this compound | Information Gained |
| Stopped-Flow UV/Vis | Studying rapid reaction kinetics, Observing intermediates | Investigating fast steps in reactions involving this compound (e.g., transmetalation) | Rate constants, Identification of transient species |
| Stopped-Flow Fluorescence | Studying rapid reaction kinetics with fluorescent species or probes | Monitoring reactions involving fluorescently labeled partners or catalysts | Rate constants, Conformational changes |
Theoretical and Computational Studies of Phenylzinc Bromide Reactions
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations are widely used to explore the potential energy surfaces of chemical reactions, offering insights into the feasibility and kinetics of different reaction pathways. For phenylzinc bromide, DFT can help delineate the intricate steps involved in its reactions.
Investigation of Electronic Structures and Bonding in Intermediates
Understanding the electronic structure and bonding within PhZnBr and its intermediates is crucial for rationalizing its reactivity. DFT calculations can provide detailed information about charge distribution, molecular orbitals, and bond strengths. For example, Mulliken charge analysis and Fukui indices derived from DFT can help identify electron-rich and electron-poor regions within the molecule, predicting sites for nucleophilic or electrophilic attack. These computational analyses can quantify the electronic effects of substituents on the phenyl ring, such as the electron-donating effect of a dimethylamino group, which can enhance the nucleophilicity of the arylzinc reagent and influence transition state stabilization. Studies have also investigated the nature of the zinc-carbon bond and how it is affected by coordination to catalysts or solvents. researchgate.net
Analysis of Ligand Effects and Stereoelectronic Factors
The choice of ligands in catalyzed reactions involving this compound can significantly impact reactivity and selectivity. numberanalytics.com Computational studies allow for a systematic investigation of how different ligands influence the various steps of the catalytic cycle. numberanalytics.comrsc.org DFT calculations can assess the electronic and steric effects of ligands on transition state energies and intermediate stabilities. researchgate.netnumberanalytics.comlehigh.edu For example, studies on palladium-catalyzed reactions have shown how phosphine (B1218219) ligands' electronic and steric features govern oxidative addition, transmetalation, and reductive elimination steps. researchgate.netrsc.org Stereoelectronic effects, which arise from the spatial orientation of molecular orbitals, can also play a crucial role in determining reaction outcomes, particularly in stereoselective transformations. wikipedia.org Computational chemistry helps in understanding these subtle interactions and their influence on molecular properties and reactivity. wikipedia.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a complementary approach to DFT, allowing for the study of larger systems and the inclusion of dynamic effects and environmental factors like solvation.
Simulation of Reaction Intermediates and Influence of Solvent Effects
Molecular dynamics simulations can provide insights into the behavior and stability of reaction intermediates in solution. These simulations can model the interactions between this compound or its complexes with solvent molecules, which can significantly influence reactivity. researchgate.netuni-muenchen.de Solvent polarity and coordination strength can affect the stability of organozinc reagents. For instance, polar aprotic solvents like THF can stabilize the zinc reagent through coordination to the zinc center, preventing decomposition. uni-muenchen.de Simulations can help understand how solvent molecules coordinate to the metal center and how this solvation affects the energy barriers of elementary reaction steps. researchgate.net
Machine Learning Approaches in Predicting Reactivity and Selectivity
Machine learning (ML) is emerging as a powerful tool in chemistry, including the prediction of reaction outcomes and selectivity. solubilityofthings.comnih.gov While specific studies solely focused on this compound and ML were not extensively found, the principles and applications in organometallic chemistry are highly relevant. ML models can be trained on experimental and computational data to predict the reactivity and selectivity of organozinc compounds in various transformations. nih.govrsc.orgchemrxiv.org By correlating structural descriptors of the organozinc reagent, electrophile, catalyst, and ligands with experimental outcomes (e.g., yield, regioselectivity, enantioselectivity), ML algorithms can build predictive models. nih.govrsc.orgchemrxiv.org These models can potentially accelerate reaction discovery and optimization by guiding experimental design and predicting the most promising reaction conditions. nih.govrsc.org Integrating DFT-calculated descriptors into ML models can further enhance their predictive power, combining the accuracy of quantum mechanics with the pattern recognition capabilities of ML. chemrxiv.orggoogle.com
Quantitative Prediction of Enantioselectivity
Computational methods have been applied to understand and predict the enantioselectivity in catalytic reactions involving organozinc compounds. While direct computational studies focusing solely on the quantitative prediction of enantioselectivity specifically for phenylzinc bromide are not extensively detailed in the provided search results, the principles applied to similar organozinc reagents and related cross-coupling reactions are relevant.
Studies on nickel-catalyzed enantioselective reactions of organozinc reagents have utilized computational investigations to propose reaction mechanisms and understand the origin of enantioselectivity. For instance, a computational investigation into a Ni-catalyzed coupling of organozinc reagents proposed a Niᴵ/Niᴵᴵᴵ mechanism involving transmetalation, oxidative addition, and reductive elimination, finding this pathway more energetically favorable than a Ni⁰/Niᴵᴵ mechanism. acs.org The enantioselectivity of such reactions can be correlated to the difference in free energy between the transition states leading to the enantiomeric products. acs.org
Computational studies on palladium-catalyzed asymmetric Negishi cross-coupling reactions of biaryls with organozinc reagents have also explored the factors influencing enantioselectivity. acs.org These studies have shown that while individual structural variables of ligands might qualitatively correlate with higher enantioselectivity, linearly combining these variations does not necessarily predict the optimal ligand structure. acs.org This highlights the complexity of predicting enantioselectivity and the need for sophisticated computational models. Computational methods, such as DFT calculations, can reveal the energy differences between transition states that lead to different enantiomers, providing a basis for understanding the observed selectivity. chinesechemsoc.org For example, the free-energy difference between competing transition states in a reaction has been shown to correlate with the experimentally observed enantiomeric ratio. chinesechemsoc.org
Phenylzinc bromide has been employed as a coupling partner in Pd-catalyzed allylic arylation reactions, which proceed with inversion of stereochemistry. acs.orgnih.gov While the provided information does not detail computational studies specifically predicting the enantioselectivity of this compound in this context, the general computational approaches used for other organozinc cross-coupling reactions are applicable to understanding the factors that would influence the stereochemical outcome when this compound is used.
Computational Contributions to Catalyst Design and Optimization
Computational chemistry plays a crucial role in the design and optimization of catalysts for reactions involving organozinc compounds. By modeling reaction pathways and intermediates, computational studies can help identify key factors that influence catalytic activity and selectivity.
Computational studies have been used to investigate the mechanisms of catalytic reactions involving organozinc complexes, such as ketone hydroboration. acs.orgnih.gov These studies can reveal energetically favorable pathways and the nature of active catalytic species, such as the formation of zinc-hydride species. acs.orgnih.gov Density Functional Theory (DFT) calculations are commonly employed to model reaction profiles, including activation barriers and reaction energies. acs.orgnih.govicm.edu.pl
Computational studies have also contributed to understanding the transmetalation step, a key process in many cross-coupling reactions involving organozinc reagents like phenylzinc bromide. For instance, computational investigations have explored the reaction of carbon dioxide with palladium-allyl bonds, a process relevant to catalytic carboxylation reactions that can utilize phenylzinc bromide. scholaris.ca
The reactivity of organozinc compounds towards small molecules, such as SO₂, has been investigated using DFT calculations, providing insights into the energy barriers and exothermic character of insertion reactions. icm.edu.pl These computational insights into fundamental reactions of organozinc species are valuable for designing catalysts that promote desired transformations.
Understanding Disilametallacyclic Intermediates in Catalysis
Disilametallacyclic intermediates have been studied computationally in the context of transition metal catalysis, particularly in reactions like the hydrosilylation reduction of carbonyl compounds. researchgate.netresearchgate.net While the direct involvement of phenylzinc bromide in forming disilametallacyclic intermediates is not explicitly detailed in the provided search results, the computational studies in this area contribute to the broader understanding of how transition metals interact with silicon-containing compounds and how these interactions can be leveraged in catalysis.
Experimental and theoretical studies on disilaplatinacycles, for example, have suggested the involvement of H₂Pt(IV)Si₂ species generated by oxidative addition. researchgate.net This type of mechanistic understanding, gained through computational methods, can be extended to other transition metal catalysts that might be used in conjunction with organozinc reagents or silicon-containing compounds. The mechanism via disilametallacyclic intermediates has been proposed to explain efficient hydrosilane reduction reactions catalyzed by various transition metals. researchgate.net
While the direct link between phenylzinc bromide and disilametallacyclic intermediates in catalysis is not prominent in the search results, computational studies aimed at understanding the role of these intermediates in transition metal catalysis are relevant to the design of catalytic systems that could potentially involve organozinc reagents or related silicon chemistry. Computational modeling helps in elucidating the formation, stability, and reactivity of these complex intermediates, which is crucial for optimizing catalytic cycles.
Emerging Trends and Future Research Directions in Phznbr Chemistry
Development of Novel Catalytic Systems for Enhanced PhZnBr Reactivity
Developing new catalytic systems is a key area for improving the utility of this compound in organic synthesis. This includes investigating catalysts that are more abundant, less expensive, and less toxic than traditional precious metal catalysts.
Exploration of Environmentally Friendly and Economical Catalysts (e.g., Iron)
The use of earth-abundant and environmentally benign metals like iron as catalysts in reactions involving organozinc reagents such as this compound is an active area of research mdpi.comrsc.org. Iron catalysis has seen a resurgence due to its low cost, low toxicity, and abundance mdpi.com. While noble metals like palladium, platinum, rhodium, ruthenium, and iridium currently dominate catalysis, the push for more sustainable options is driving the development of iron-based systems mdpi.com. Iron catalysts have demonstrated promising reactivity in various organic transformations, including C-H activation and cross-coupling reactions rsc.orgresearchgate.net. Research focuses on designing iron catalysts that can mediate reactions with this compound effectively, potentially offering more sustainable alternatives to existing methods rsc.org. Efforts are also being made to develop heterogeneous iron catalysts, which offer advantages in terms of separation and reusability compared to homogeneous systems mdpi.com.
Rational Ligand Design for Improved Reactivity and Stereocontrol
The design of ligands is crucial for tuning the activity and selectivity of metal catalysts in reactions involving this compound. Rational ligand design aims to create ligands that enhance catalyst reactivity, improve reaction rates, and control stereochemical outcomes pageplace.deresearchgate.net. Ligand properties, such as steric bulk and electronic effects, significantly influence the catalytic cycle, including steps like oxidative addition and reductive elimination researchgate.netresearchgate.net. Sterically demanding ligands, for instance, can impact the binding of multiple ligands to the metal center, influencing reactivity ucla.edu. Research involves synthesizing and evaluating novel ligands to identify those that promote efficient and selective transformations with this compound, particularly in asymmetric catalysis scirp.org. Computational methods are increasingly used in this process to predict ligand performance and guide experimental design researchgate.netucla.edu.
Advancements in Stereoselective Synthesis with this compound Reagents
Stereoselective synthesis, the ability to control the formation of specific stereoisomers, is paramount in the synthesis of many organic molecules, including pharmaceuticals and natural products chiralpedia.com. This compound reagents are utilized in stereoselective transformations, and ongoing research seeks to improve the levels of stereocontrol achieved.
Integration of Computational Methods for Predictive Stereocontrol
Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for understanding reaction mechanisms and predicting stereochemical outcomes figshare.comemich.edumit.edu. By computationally modeling transition states and intermediates, researchers can gain insights into the factors that govern stereoselectivity in reactions involving this compound emich.edumit.edu. This understanding allows for the rational design of reaction conditions, catalysts, and ligands to favor the formation of desired stereoisomers emich.edu. Computational studies can help delineate energy profiles for multi-step reactions, identifying key steps that determine stereochemistry and the influence of substituents or reaction conditions on selectivity emich.edu. The integration of computational and experimental approaches is accelerating the development of highly stereoselective reactions utilizing this compound.
Broadening the Substrate Scope and Expanding Reaction Types
Expanding the range of substrates that can be effectively coupled with this compound and developing new types of reactions are critical for increasing the synthetic utility of this reagent. While this compound is known to participate in various cross-coupling reactions, researchers are continuously exploring its reactivity with more complex and diverse organic molecules escholarship.org. This includes investigating its compatibility with various functional groups and heterocyclic systems escholarship.orgacs.org. Efforts are also directed towards developing novel reaction pathways that utilize this compound, beyond traditional cross-coupling, to access a wider array of chemical structures nih.govscripps.edu. Defining the substrate scope of a reaction is essential to demonstrate its generality and usefulness to the wider chemical community acs.org.
Sustainable Methodologies in this compound Chemistry
Sustainability is a growing imperative in chemistry, focusing on minimizing environmental impact and promoting resource efficiency ijnc.irresearchgate.netdost.gov.ph. In the context of this compound chemistry, sustainable methodologies involve adopting practices that align with green chemistry principles ijnc.irresearchgate.net. This includes exploring the use of greener solvents or solvent-free conditions, developing catalytic systems with reduced environmental footprints (e.g., using abundant metals like iron), and designing more atom-economical reactions that minimize waste generation ijnc.irresearchgate.netacs.org. The development of recyclable catalysts and the integration of energy-efficient techniques are also key aspects of sustainable this compound chemistry researchgate.netacs.org.
Application of Green Chemistry Principles in Organozinc Processes
The application of green chemistry principles to organozinc chemistry, including the use of phenylzinc bromide (this compound), is an active area of research focused on developing more sustainable and environmentally benign synthetic methodologies. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. ijnrd.org Key principles relevant to organozinc chemistry include the prevention of waste, maximization of atom economy, use of safer solvents and auxiliaries, design of energy-efficient processes, and the use of renewable feedstocks. ijnrd.orgbdu.ac.inacs.org
Organozinc reagents, while generally less reactive and more functionally tolerant than their organolithium or Grignard counterparts, still present challenges related to their sensitivity to air and moisture, often requiring anhydrous and inert conditions. wikipedia.org Traditional methods for their preparation and reaction can involve the use of volatile organic solvents and generate stoichiometric inorganic byproducts.
Efforts towards greener organozinc chemistry encompass several strategies. One approach is the development of reactions that can be conducted in more environmentally friendly solvents, such as water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) or 2-butanol. libretexts.orgresearchgate.netriekemetals.com The Barbier reaction, which can often be carried out in water, is a classic example of a more sustainable organozinc-mediated transformation. libretexts.org Research has also explored the use of micellar solutions in water to facilitate organozinc reactions. nih.gov
Another significant area is the improvement of organozinc reagent preparation methods to reduce waste and increase efficiency. Direct insertion of zinc metal into organic halides is a more atom-economical route compared to methods involving transmetalation from organolithium or Grignard reagents, which generate stoichiometric salt byproducts. wikipedia.orgnih.gov The use of activated zinc, such as Rieke® zinc, has enabled the direct synthesis of functionalized organozinc reagents from organic bromides and chlorides. sigmaaldrich.comjeyamscientific.in Additives like lithium chloride (LiCl) have been found to accelerate the formation and enhance the solubility of organozinc intermediates, facilitating reactions in solvents like tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org
Continuous flow chemistry is also being investigated as a method to improve the safety and efficiency of organozinc processes. umontreal.caacs.org Continuous flow setups allow for the rapid and safe generation and consumption of reactive organozinc reagents, minimizing the amount of hazardous material present at any given time and enabling better control over reaction parameters. acs.org
Furthermore, the design of more stable and easily handled organozinc compounds, such as air-stable organozinc pivalates, contributes to greener practices by simplifying handling and reducing decomposition and associated waste. researchgate.net These more stable reagents can be used in various catalytic reactions under milder and more sustainable conditions. researchgate.net
Catalytic approaches in organozinc chemistry are also evolving with green chemistry in mind. The development of transition-metal-free carboxylation of organozinc reagents using CO2 in DMF is an example of an environmentally friendly transformation that avoids the need for transition metal catalysts. organic-chemistry.org Similarly, research into biomimetic homogeneous catalysis systems using base metals like zinc in sulfur-rich ligand environments aims to develop more sustainable catalytic processes. nih.govacs.org
Efforts to reduce waste in organozinc chemistry also include minimizing or avoiding the use of protecting groups, which require additional steps and reagents. acs.org Atom economy calculations are increasingly used to assess the efficiency of organozinc reactions, aiming to maximize the incorporation of reactant atoms into the desired product. bdu.ac.inacs.org
The ongoing research in these areas highlights a clear trend towards developing more sustainable and environmentally conscious methods for utilizing organozinc compounds, including this compound, in organic synthesis.
Q & A
Q. What are the established synthetic methods for preparing PhZnBr, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound (phenylzinc bromide) is typically synthesized via transmetallation or direct insertion. Key steps include:
- Zinc Activation : Use freshly activated zinc (e.g., via Rieke method) to ensure reactivity .
- Solvent Selection : Anhydrous THF or ethers are preferred to avoid hydrolysis. Moisture levels <10 ppm are critical .
- Characterization : Confirm synthesis via H NMR (phenyl protons at δ 7.2–7.5 ppm) and C NMR (zinc-bound carbons at δ 125–140 ppm). Quantify purity using iodometric titration .
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Grignard Transmetallation | 75–85 | 90–95 | −78°C, THF, 2h |
| Direct Zn Insertion | 60–70 | 85–90 | Reflux, EtO, 12h |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures indicate successful synthesis?
- Methodological Answer :
- NMR Spectroscopy : H NMR detects phenyl protons, while C NMR identifies Zn-bound carbons. Absence of free PhLi/PhMgBr peaks (δ 6.5–7.0 ppm) confirms completion .
- IR Spectroscopy : Zn–C stretching vibrations near 450–500 cm .
- X-ray Crystallography : Resolve molecular structure; bond lengths (Zn–C ≈ 2.02 Å) validate coordination geometry .
Advanced Research Questions
Q. How can kinetic studies be designed to elucidate the reaction mechanism of this compound in Negishi coupling reactions?
- Methodological Answer :
- Variable Control : Systematically vary catalyst loading (1–5 mol%), substrate ratios (1:1 to 1:3), and solvents (polar vs. nonpolar) to track rate dependencies .
- In Situ Monitoring : Use UV-Vis or F NMR to detect intermediates (e.g., Pd–this compound complexes) .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map energy barriers for transmetallation steps .
Q. What strategies are recommended for resolving contradictions in reported catalytic efficiencies of this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Compile literature data (Table 2) to identify variables (e.g., ligand type, temperature) causing discrepancies .
- Standardized Protocols : Replicate studies under controlled conditions (fixed [this compound], inert atmosphere) .
- Table 2 : Contradictory Catalytic Efficiency Data
| Study | Ligand | Yield (%) | Temperature (°C) | Notes |
|---|---|---|---|---|
| A | PPh | 92 | 25 | Anhydrous conditions |
| B | BINAP | 68 | 40 | Traces of moisture present |
Q. What are the best practices for ensuring the reproducibility of this compound-mediated reactions in different laboratory settings?
- Methodological Answer :
- Moisture/Oxygen Control : Use gloveboxes (O <1 ppm, HO <10 ppm) and Schlenk techniques .
- Reagent Quality : Standardize zinc source (e.g., Sigma-Aldry Zn powder) and aryl halides (HPLC-grade) .
- Documentation : Publish detailed SI (Supporting Information) with raw NMR files and reaction videos .
Methodological Guidelines for Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
